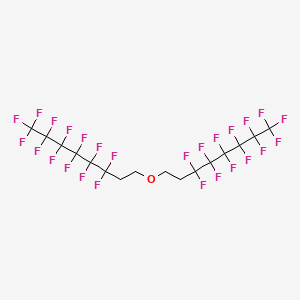![molecular formula C35H32O14 B8262454 2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid CAS No. 55050-83-4](/img/structure/B8262454.png)
2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15-Methano-1H-pyrano[4’‘,3’‘:6’,7’]naphtho[2’,3’:5,6]cyclohepta[1,2-g]-2-benzopyran-3,10-diacetic acid, 6-(acetyloxy)-3,4,6,8,9,10,12,13,15,16-decahydro-7,14,17-trihydroxy-1,12-dimethyl-8,13,16-trioxo-, alpha3-methyl ester, (1S,3R,6S,10R,12S,15R)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has potential applications in scientific research, particularly in the fields of chemistry and biology. It can be used as a building block for the synthesis of more complex molecules, as well as a probe for studying various biochemical processes. In medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar core structures or functional groups. The comparison can help to identify the specific features and properties that make this compound distinct and valuable for various applications.
Properties
CAS No. |
55050-83-4 |
|---|---|
Molecular Formula |
C35H32O14 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-5,12,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-3,14,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),4,6(11),12,17(26),18,24-heptaen-9-yl]acetic acid |
InChI |
InChI=1S/C35H32O14/c1-11-22-14(5-15(47-11)9-21(39)46-4)6-19-25(31(22)42)30(41)18-10-35(19,49-13(3)36)28-24(18)33(44)27-26(34(28)45)29(40)17-7-16(8-20(37)38)48-12(2)23(17)32(27)43/h6,11-12,15-16,18,40,42-43H,5,7-10H2,1-4H3,(H,37,38)/t11-,12-,15+,16+,18+,35-/m0/s1 |
InChI Key |
QNUYAAKLESTKRT-KMXRVXEMSA-N |
SMILES |
CC1C2=C(C3=C(C=C2CC(O1)CC(=O)OC)C4(CC(C3=O)C5=C4C(=C6C(=C5O)C(=O)C7=C(C6=O)CC(OC7C)CC(=O)O)O)OC(=O)C)O |
Isomeric SMILES |
C[C@H]1C2=C(C3=C(C=C2C[C@@H](O1)CC(=O)OC)[C@]4(C[C@@H](C3=O)C5=C4C(=O)C6=C(C7=C([C@@H](O[C@H](C7)CC(=O)O)C)C(=C6C5=O)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C2=C(C3=C(C=C2CC(O1)CC(=O)OC)C4(CC(C3=O)C5=C4C(=O)C6=C(C7=C(C(OC(C7)CC(=O)O)C)C(=C6C5=O)O)O)OC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


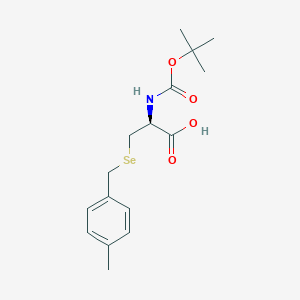
![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)
![1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8262382.png)
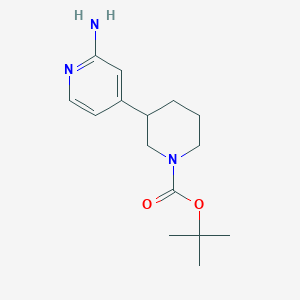
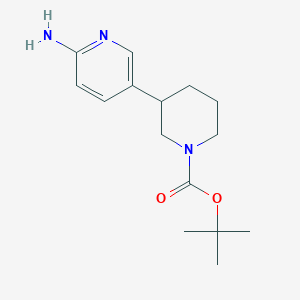
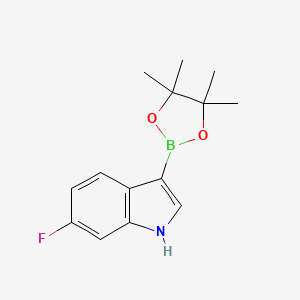
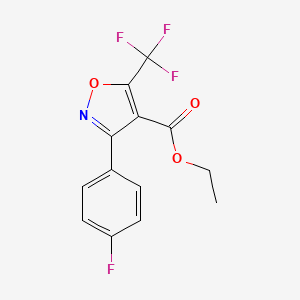
![(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione](/img/structure/B8262412.png)
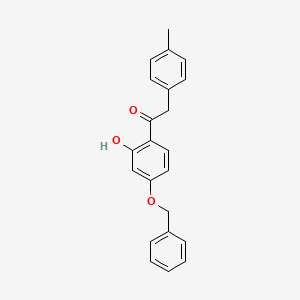
![Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-](/img/structure/B8262425.png)
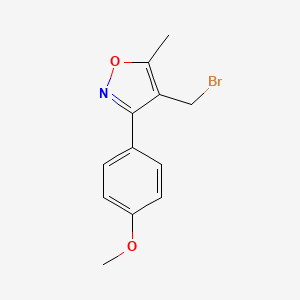

![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B8262469.png)
